molecular formula C10H12O3 B026690 Methyl 3-ethoxybenzoate CAS No. 108593-47-1

Methyl 3-ethoxybenzoate

Cat. No.: B026690
CAS No.: 108593-47-1
M. Wt: 180.2 g/mol
InChI Key: IFLQNIVRGRISMD-UHFFFAOYSA-N
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Description

Methyl 3-ethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is a benzoate ester, specifically the methyl ester of 3-ethoxybenzoic acid. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxybenzoate can be synthesized through the esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-ethoxybenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-ethoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethoxybenzoate is unique due to the position of the ethoxy group on the aromatic ring, which influences its reactivity and physical properties. This positional difference can affect the compound’s behavior in chemical reactions and its interactions in biological systems .

Properties

IUPAC Name

methyl 3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLQNIVRGRISMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390853
Record name methyl 3-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108593-47-1
Record name methyl 3-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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